2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 596819-12-4
Cat. No.: VC20838429
Molecular Formula: C11H17BO3S
Molecular Weight: 240.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 596819-12-4 |
|---|---|
| Molecular Formula | C11H17BO3S |
| Molecular Weight | 240.13 g/mol |
| IUPAC Name | 2-(5-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-6-7-9(13-5)16-8/h6-7H,1-5H3 |
| Standard InChI Key | WAUOLRNNTGNWJP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)OC |
Introduction
| Property | Value |
|---|---|
| CAS Number | 596819-12-4 |
| Molecular Formula | C11H17BO3S |
| Molecular Weight | 240.13 g/mol |
| IUPAC Name | 2-(5-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-6-7-9(13-5)16-8/h6-7H,1-5H3 |
| Standard InChIKey | WAUOLRNNTGNWJP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)OC |
| PubChem Compound | 23058092 |
Physical and Chemical Properties
The electronic structure of the compound plays a significant role in determining its chemical reactivity. The thiophene ring, being an electron-rich heterocycle, influences the electronic distribution around the boron atom, affecting its Lewis acidity and reactivity in various transformations. The methoxy group at the 5-position of the thiophene ring further modifies the electronic properties of the system, potentially enhancing the nucleophilicity of the carbon-boron bond and affecting the compound's behavior in cross-coupling reactions . These electronic effects are crucial for understanding the compound's reactivity patterns and designing effective synthetic strategies that utilize its properties.
Applications in Organic Synthesis
2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds. The compound's primary utility lies in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or heteroaryl halides in the presence of palladium catalysts to form new carbon-carbon bonds. This reactivity pattern makes it an invaluable intermediate in the synthesis of complex molecules, including pharmaceutically active compounds, materials for electronic applications, and other functional materials. The methoxy substituent on the thiophene ring can impart specific electronic and steric effects that influence the outcome of these coupling reactions, potentially enhancing selectivity or reactivity in certain transformations.
The applications of this compound span various fields, including pharmaceutical development, where thiophene-containing structures are often incorporated into drug candidates due to their unique biological activities. In materials science, thiophene derivatives are utilized in the development of conducting polymers, organic semiconductors, and other functional materials with applications in electronic devices. The presence of the boronic ester group provides a reactive handle that can be transformed into various other functional groups through appropriate chemical manipulations, further expanding the synthetic utility of this compound in diverse chemical contexts.
Role in Pharmaceutical Synthesis
Reaction Mechanisms
The reactivity of 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily governed by the properties of the boronic ester functional group and the electronic characteristics of the methoxy-substituted thiophene ring. In Suzuki-Miyaura cross-coupling reactions, which represent the most common application of this compound, the mechanism involves several key steps that are typical for palladium-catalyzed cross-coupling processes. The reaction begins with the oxidative addition of an aryl or heteroaryl halide to a palladium(0) catalyst, forming a palladium(II) complex. This is followed by transmetallation, where the organic group from the boronic ester transfers to the palladium center, displacing the halide.
The transmetallation step is often facilitated by the addition of a base, which activates the boronic ester by forming a more reactive boronate complex with enhanced nucleophilicity. Following transmetallation, the palladium complex undergoes reductive elimination to form the new carbon-carbon bond between the thiophene and aryl/heteroaryl groups, simultaneously regenerating the palladium(0) catalyst and completing the catalytic cycle. The electronic properties of the methoxy group on the thiophene ring can influence the rate and efficiency of these mechanistic steps, particularly the transmetallation process, due to its effect on the electron density distribution within the molecule.
Structural Factors Influencing Reactivity
Several structural factors influence the reactivity of 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various chemical transformations. The presence of the methoxy group at the 5-position of the thiophene ring introduces an electron-donating effect that can enhance the nucleophilicity of the carbon-boron bond, potentially accelerating the transmetallation step in cross-coupling reactions . Additionally, the steric bulk of the pinacol group in the boronic ester moiety can affect the approach of reagents and catalysts, influencing reaction rates and selectivity patterns. These electronic and steric effects collectively determine the compound's behavior in different reaction environments and can be leveraged to optimize specific synthetic transformations.
The stability of the boronic ester group in 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane also plays a crucial role in its synthetic utility. Pinacol boronic esters are generally more stable to storage, handling, and various reaction conditions compared to free boronic acids, which tend to undergo deborylation or oxidation more readily . This enhanced stability allows for the use of this compound in multi-step synthetic sequences without significant degradation, contributing to its value as a synthetic intermediate in complex molecule synthesis. Understanding these structural influences on reactivity is essential for designing effective synthetic strategies that utilize this compound optimally.
Recent Research Developments
Recent research involving 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related boronic esters has focused on expanding their synthetic applications and developing more efficient methods for their preparation. One notable area of investigation is the development of electrophilic C-H borylation methodologies for heteroarenes, which provides direct access to borylated heterocycles without requiring pre-functionalized starting materials . These advances in synthetic methodology offer more streamlined approaches to compounds like 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, potentially increasing their accessibility for various applications in organic synthesis .
Another area of ongoing research involves the exploration of novel cross-coupling reactions and transformations that utilize boronic esters as key intermediates. The development of new catalyst systems, reaction conditions, and substrate scopes continues to expand the synthetic utility of compounds like 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in accessing structurally diverse molecular scaffolds . Additionally, research into the application of these borylated thiophene derivatives in materials science, particularly in the development of organic electronic materials and functional polymers, represents a growing field of interest that leverages the unique electronic properties of these compounds.
Emerging Applications in Materials Science
The application of 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related borylated thiophene derivatives in materials science represents an emerging area of research with significant potential for technological innovation. Thiophene-based materials have gained substantial attention in the development of organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of boronic ester functionalities into thiophene scaffolds provides versatile synthetic handles for the construction of conjugated polymers and small molecules with tailored electronic properties.
Research in this area focuses on utilizing compounds like 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling polymerization reactions to access conjugated polymers with specific electronic characteristics. The methoxy substituent on the thiophene ring can influence the bandgap, HOMO-LUMO energy levels, and charge transport properties of the resulting materials, offering opportunities for fine-tuning their performance in various electronic applications. Ongoing investigations into structure-property relationships, processing techniques, and device fabrication methods continue to advance the potential of these materials in next-generation electronic technologies.
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